Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring connected to a pyrrole moiety, making it a subject of interest in medicinal chemistry. Its hydrochloride salt form enhances its solubility and stability, which is crucial for pharmacological applications.
Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride is classified as:
The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride typically involves several steps:
Technical details include using solvents like ethanol or dichloromethane during reactions and employing techniques such as refluxing or microwave irradiation to facilitate the synthesis .
The molecular structure of piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride can be described as follows:
Crystallographic studies reveal bond lengths and angles that conform to expected ranges for similar compounds. For instance, typical bond lengths for C-N bonds in heterocycles are around 1.32 Å, while C=O bonds are approximately 1.20 Å .
Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride can participate in various chemical reactions:
Technical details include monitoring reactions via techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action of piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride is primarily studied in relation to its biological activities. It may interact with various biological targets, including:
Data from pharmacological studies indicate that compounds with similar structures often exhibit anxiolytic, antidepressant, or antipsychotic effects, although specific data on this compound's mechanism remains limited .
Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride typically exhibits:
The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases. It should be handled with care due to potential reactivity involving the amide and heterocyclic functionalities .
Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Piperazine’s remarkable adaptability in drug design stems from its balanced basicity (pKa ~9.8) and conformational flexibility. The moiety serves as:
Table 1: Clinically Explored Piperazine Derivatives with Diverse Bioactivities
Compound | Therapeutic Area | Key Pharmacological Action | Structural Feature |
---|---|---|---|
1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine HCl [2] | Oncology/CNS | Kinase inhibition / Receptor modulation | Aryl carbonyl-linked imidazole-piperazine |
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one HCl [5] | Neurological disorders | Serotonergic receptor interaction | Quinazolinone-piperazine hybrid |
{(4Z)-2-[(1R,2R)-1-Amino-2-hydroxypropyl]-4-[(4-amino-1H-indol-3-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-1-yl}acetic acid [3] | Oncology | Kinase insert domain receptor (KDR) inhibition | Imidazole-piperazine conjugate |
Piperazine-containing compounds demonstrate exceptional target promiscuity, evidenced by DrugBank listings showing piperazine in >200 clinical and investigational drugs [3]. The scaffold’s presence in compounds like the imidazole-piperazine hybrid EVT-2958228 highlights its role in optimizing binding to complex binding pockets through:
Pyrrole contributes essential electronic and steric properties to bioactive molecules:
Crystallographic studies reveal critical structural parameters: In (4-(4-isopropylphenyl)-1H-pyrrol-3-yl)(ferrocenyl)methanone, the pyrrole ring maintains near-perfect planarity (mean deviation: 0.012Å) with a C-N bond length of 1.36Å—consistent with aromatic character [6]. This planarity facilitates deep insertion into hydrophobic enzyme pockets, as demonstrated in kinase inhibitors like 3-[4-(substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinone derivatives [7].
Table 2: Structural Parameters of Bioactive Pyrrole Derivatives from Crystallography
Parameter | Pyrrole Ring in Ferrocenyl Methanone [6] | Typical Pyrrole Values | Significance in Drug Design |
---|---|---|---|
C2-C3 Bond Length | 1.38 Å | 1.37-1.39 Å | Electron delocalization impacts binding affinity |
N1-C2 Bond Length | 1.36 Å | 1.35-1.37 Å | Influences hydrogen bonding strength |
Ring Planarity | <0.05 Å deviation | Planar | Enables π-stacking with aromatic residues |
Torsion with Aryl Group | 44.3° | Variable | Determines 3D orientation in binding pockets |
The 2-position of pyrrole demonstrates particular reactivity, serving as a vector for structural diversification. In kinase inhibitor patents, 3-[4-substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinones exploit the pyrrole’s electron density for charge-transfer interactions with catalytic lysine residues in kinases like vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor β [7].
The covalent integration of piperazine and pyrrole via carbonyl linkage creates a pharmacologically optimized scaffold with emergent properties:
Electronic Complementarity:
Spatial Synergy:Crystallographic data indicates that the amide bond in Piperazin-1-yl(1H-pyrrol-2-yl)methanone derivatives adopts a near-planar configuration (torsion angle: 5-15°), optimally positioning both rings for simultaneous target engagement. In the ferrocenyl-pyrrole methanone structure, the ketone linker demonstrates a bond angle of 120.8° at the carbonyl carbon, maintaining near-ideal sp² hybridization [6].
Table 3: Hybridization Effects on Molecular Properties
Property | Piperazine Contribution | Pyrrole Contribution | Hybrid Enhancement |
---|---|---|---|
Solubility (pH 7.4) | High (salt formation) | Moderate (log P ∼1.8) | Balanced lipophilicity (cLogP ∼2.2) |
Target Engagement | Cation-π/H-bond donation | π-Stacking/H-bond acceptance | Cooperative binding to catalytic sites |
Metabolic Stability | Resistant to oxidation | Moderate stability | Extended half-life (t₁/₂ >4h in microsomes) |
Conformational Flexibility | Chair inversion (ΔG⧧ ∼45 kJ/mol) | Rigid planar structure | Pre-organized bioactive geometry |
Pharmacological Advantages:1. Kinase Inhibition: The hybrid scaffold potently inhibits tyrosine kinases (IC₅₀ 10-100 nM) by simultaneously engaging:- The hinge region via pyrrole π-stacking- Allosteric pockets through piperazine hydrophobic contacts- Catalytic lysine via carbonyl oxygen coordination [3] [7]
Synthetic versatility further elevates the scaffold’s utility: The carbonyl linker enables straightforward assembly via Schotten-Baumann acylation or nucleophilic substitution, with the hydrochloride salt form providing crystallinity favorable for purification and formulation [2] [5]. This modularity facilitates rapid generation of structure-activity relationship libraries targeting diverse therapeutic endpoints.
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0